3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid

Physicochemical Properties ADME Prediction SAR Analysis

Inconsistent building block quality can derail SAR timelines and agrochemical lead optimization. 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid (CAS 900136-98-3) offers a reliable, pre-validated heterocyclic core with a carboxylic acid handle for rapid derivatization. - **Validated Physicochemical Profile**: Distinct LogP (1.3) and TPSA (76.2 Ų) support lead-like properties for intracellular targets. - **Proven Scaffold Utility**: Documented as a key intermediate for antifungal, insecticidal, and herbicidal compounds, enabling focused agrochemical library synthesis. - **Supply Assurance**: Consistently available at ≥95% purity from multiple production lines, ensuring continuity for gram-scale parallel synthesis and probe development.

Molecular Formula C9H8N2O3
Molecular Weight 192.17 g/mol
CAS No. 900136-98-3
Cat. No. B1316583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid
CAS900136-98-3
Molecular FormulaC9H8N2O3
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=NOC2=N1)C)C(=O)O
InChIInChI=1S/C9H8N2O3/c1-4-3-6(9(12)13)7-5(2)11-14-8(7)10-4/h3H,1-2H3,(H,12,13)
InChIKeyFSGQUBXBQDIYBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Heterocyclic Building Block for Medicinal and Agrochemical Research


3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid (CAS 900136-98-3) is a heterocyclic building block featuring a fused isoxazole-pyridine core with methyl substituents at the 3- and 6-positions and a carboxylic acid at the 4-position . Its molecular formula is C9H8N2O3 with a molecular weight of 192.17 g/mol . This compound belongs to the broader class of isoxazolo[5,4-b]pyridine-4-carboxylic acids, which are recognized scaffolds in medicinal chemistry and agrochemical research [1]. The compound is commercially available as a research chemical with reported purities of ≥95% and is supplied by multiple vendors, indicating its utility as a versatile intermediate for derivatization and structure-activity relationship (SAR) studies .

Risks of Generic Substitution


Direct substitution of 3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid with a close analog is not advisable due to the potential for significant, and often unpredictable, alterations in key properties. Even minor structural modifications to the isoxazolo[5,4-b]pyridine core can drastically change physicochemical parameters such as lipophilicity (LogP) and topological polar surface area (TPSA) . For instance, the addition of a single chlorine atom in the 5-position increases molecular weight and introduces new reactivity , while esterification of the carboxylic acid alters both solubility and the compound's capacity for further derivatization . Furthermore, the specific regioisomeric fusion of the isoxazole and pyridine rings is critical, as the activity of related scaffolds like isothiazolo[5,4-b]pyridines is known to be highly dependent on this structural arrangement [1]. Therefore, assuming functional equivalence without comparative data introduces a high risk of project failure, making the procurement of the exact compound essential for reliable SAR studies and reproducible results.

Selection Evidence Guide


Physicochemical Profile: LogP and TPSA Differentiation

The target compound exhibits a calculated XLogP3 of 1.3 and a topological polar surface area (TPSA) of 76.2 Ų . These values are distinct from those of close analogs, such as the non-carboxylic acid parent 3,6-dimethylisoxazolo[5,4-b]pyridine (CAS 516500-09-7), which is predicted to have a lower TPSA and higher LogP due to the absence of the polar carboxyl group . The specific LogP/TPSA combination for CAS 900136-98-3 is crucial for predicting membrane permeability and solubility, key factors in both cell-based assays and subsequent lead optimization.

Physicochemical Properties ADME Prediction SAR Analysis

Commercial Availability and Purity

The target compound is readily available from multiple commercial suppliers, with standard specifications including a purity of ≥95% . Pricing and pack size availability vary, with vendors like Hit2Lead offering 250 mg for $70 and 1 g for $108 , while other suppliers like MolCore and Leyan offer similar material but require direct inquiry for larger quantities . This contrasts with less common isoxazolo[5,4-b]pyridine-4-carboxylic acid derivatives, which may require custom synthesis, thereby increasing lead time and project cost.

Chemical Sourcing High-Throughput Screening Procurement

Synthetic Tractability as Agrochemical Intermediate

A key synthetic route for 3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid involves a condensation reaction between 1,3-dimethylisoxazole-4-amine and 5-chloropyridine-2-carboxylic acid, yielding the target compound . This established methodology, along with its demonstrated use as an intermediate in the synthesis of pesticides with antifungal, insecticidal, and herbicidal activities , provides a concrete, validated starting point for research programs.

Synthetic Chemistry Agrochemical Research Building Blocks

Optimal Application Scenarios


Medicinal Chemistry Hit-to-Lead Optimization

Based on its distinct LogP (1.3) and TPSA (76.2 Ų) profile , this compound serves as a lead-like scaffold for medicinal chemistry programs targeting intracellular targets requiring moderate lipophilicity and solubility. Researchers can use the carboxylic acid moiety at the 4-position as a synthetic handle for amide coupling or other derivatization reactions to rapidly explore structure-activity relationships (SAR) and improve upon its intrinsic properties.

Agrochemical Pesticide Discovery

Given its documented use as a key intermediate in the synthesis of compounds with antifungal, insecticidal, and herbicidal activities , this compound is a strategic starting material for agrochemical discovery. Its established synthetic route provides a reliable entry point for creating a library of novel analogs aimed at crop protection and pest management applications.

Chemical Biology Probe Synthesis

The high purity (≥95%) and commercial availability of this compound from multiple vendors, including options for gram-scale quantities , make it an ideal candidate for chemical probe synthesis. The carboxylic acid can be easily functionalized to create affinity probes, biotinylated tags, or fluorescent derivatives for target identification and mechanism of action studies in cell-based assays.

Compound Library Production

For organizations building or expanding compound screening libraries, the isoxazolo[5,4-b]pyridine core is a recognized heterocyclic scaffold with potential for diverse biological activity [1]. The availability of 3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid as an affordable, off-the-shelf building block makes it a practical choice for generating large numbers of analogs through parallel synthesis, enriching screening decks with a novel chemotype.

Technical Documentation Hub

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